

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1525366

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid**

Abstract

The structural elucidation of novel heterocyclic compounds is a foundational element of modern drug discovery and materials science. 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged scaffold due to its role as a bioisostere of indole and its ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unambiguously determine the structure of **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid**. We will move beyond a simple recitation of techniques, instead focusing on the strategic application and expert interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Introduction: The Significance of the 6-Azaindole Scaffold

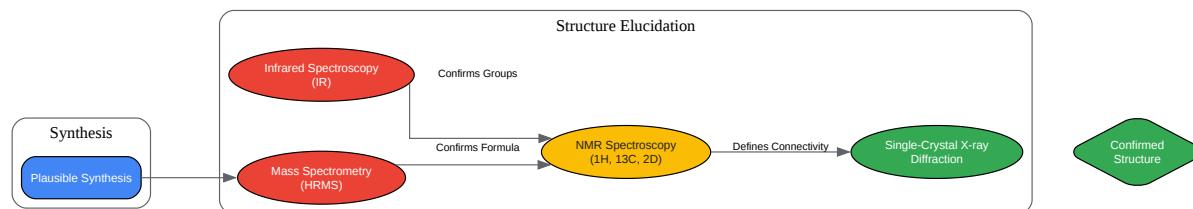
The 1H-pyrrolo[2,3-c]pyridine core is a member of the azaindole family, which are bicyclic heteroaromatics containing a pyrrole ring fused to a pyridine ring. The position of the nitrogen

atom in the pyridine ring defines the specific isomer. In the case of our target molecule, the nitrogen is at the 6-position, making it a 6-azaindole. Azaindole derivatives are of significant interest to medicinal chemists as they are often used as mimics for purines or indoles in drug design, capable of forming key hydrogen bonds with biological targets.^[1] The addition of a carboxylic acid moiety at the 7-position introduces a critical functional handle for further synthetic modification and a potential key interaction point with protein active sites.

Accurate structural confirmation is paramount, as isomeric impurities can lead to drastically different biological activities and intellectual property challenges. This guide outlines a self-validating workflow for confirming the synthesis and structure of **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid** (Molecular Formula: C₈H₆N₂O₂, Monoisotopic Mass: 162.0429 Da).^[2]

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a random application of techniques but a logical progression from broad confirmation to fine-detail mapping. Our approach begins with confirming the molecular formula and key functional groups, proceeds to map the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic validation of a chemical structure.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Before delving into complex connectivity analysis, we must first confirm the molecular weight and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first-line technique to validate a synthetic outcome. It provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition. For a molecule like **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid**, this definitively distinguishes it from isomers or undesired byproducts with different atomic makeups.

Trustworthiness: The protocol is self-validating. The experimental exact mass must match the theoretical calculated mass for the molecular formula $C_8H_6N_2O_2$. A significant deviation points to an incorrect product or the presence of impurities. Key fragmentation patterns, such as the loss of the carboxylic acid group, provide further structural evidence.

Ion	Formula	Calculated m/z	Interpretation
$[M+H]^+$	$C_8H_7N_2O_2^+$	163.0502	Molecular ion peak (positive ion mode)
$[M-H]^-$	$C_8H_5N_2O_2^-$	161.0356	Molecular ion peak (negative ion mode)
$[M-COOH]^+$	$C_7H_6N_2^+$	118.0553	Loss of the carboxylic acid group (45 Da)
$[M-CO_2]^+$	$C_7H_6N_2O^+$	118.0553	Loss of carbon dioxide (decarboxylation, 44 Da)

Predicted data based on PubChem fragmentation predictions and common fragmentation pathways.[\[2\]](#)

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
- Data Acquisition: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to observe the $[M+H]^+$ and $[M-H]^-$ adducts, respectively.
- Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated theoretical mass for $C_8H_6N_2O_2$. The mass error should be below 5 ppm. Analyze for predictable fragment ions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, the most crucial signatures are the broad O-H and sharp C=O stretches of the carboxylic acid, and the N-H stretch of the pyrrole ring. The presence of these bands provides immediate, tangible evidence of the key structural components. The carboxylic acid O-H stretch is particularly characteristic, appearing as a very broad absorption from ~ 2500 - 3300 cm^{-1} due to strong hydrogen bonding.^[3]

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3100	Medium	N-H stretch (pyrrole)
~3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
~1710-1680	Strong	C=O stretch (carboxylic acid)
~1610, ~1470	Medium	C=C and C=N stretching (aromatic rings)
~800-700	Strong	C-H bending (out-of-plane)

Predicted data based on characteristic IR absorption frequencies for azaindoles and carboxylic acids.

Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Experience: The chemical environment of each proton and carbon in the 6-azaindole scaffold is unique. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group significantly influences the chemical shifts of nearby nuclei, causing them to appear further downfield (at a higher ppm value). Understanding these electronic effects is key to correctly assigning the spectrum. For instance, the proton adjacent to the pyridine nitrogen (H5) is expected to be significantly deshielded. The pyrrole N-H proton typically appears as a broad singlet at a very low field (>11 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.[4]

^1H and ^{13}C NMR Data

The following data is predicted for a sample dissolved in DMSO-d₆, a common solvent for polar heterocyclic compounds.

Table: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Position	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H1	~12.5	br s	1H	N-H (pyrrole)
H5	~8.6	d	1H	Pyridine Ring
H4	~8.1	d	1H	Pyridine Ring
H3	~7.9	d	1H	Pyrrole Ring
H2	~6.8	d	1H	Pyrrole Ring
COOH	~13.5	br s	1H	Carboxylic Acid

Table: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Position	Predicted δ (ppm)	Assignment
C7	~165	C=O (Carboxylic Acid)
C7a	~149	Bridgehead Carbon
C5	~146	Pyridine Ring
C3a	~132	Bridgehead Carbon
C3	~129	Pyrrole Ring
C4	~118	Pyridine Ring
C7	~116	Pyridine Ring
C2	~102	Pyrrole Ring

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[5][6]
- Instrumentation: Acquire spectra on a 400 MHz or higher spectrometer at room temperature.
- 1D Spectra Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.

- 2D Spectra Acquisition:
 - COSY (Correlation Spectroscopy): To identify proton-proton (^3JHH) coupling networks, confirming adjacent protons (e.g., H4-H5 and H2-H3).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.

2D NMR and Connectivity Mapping

Trustworthiness: The HMBC spectrum provides a self-validating map of the molecular structure. The observed long-range correlations must be consistent with the proposed **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid** structure. For example, the pyrrole proton H2 should show a correlation to the bridgehead carbon C3a and C7a, while the pyridine proton H5 should show a correlation to the carbon bearing the carboxylic acid (C7). These cross-peaks are undeniable evidence of the ring fusion and substituent placement.

Caption: Key expected HMBC correlations for structural confirmation.

Definitive Proof: Single-Crystal X-ray Diffraction

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence, the "gold standard" for structure elucidation is Single-Crystal X-ray Diffraction. This technique provides a definitive 3D map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Expertise & Experience: The primary challenge is often experimental: growing a high-quality single crystal suitable for diffraction. For carboxylic acids like our target, intermolecular hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another can facilitate crystal packing. The crystal structure of the closely related 7-azaindole-3-carboxylic acid shows extensive hydrogen bonding networks, which we can anticipate for our

molecule as well.^[7] This analysis would not only confirm the atomic connectivity but also reveal the planarity of the fused ring system and the orientation of the carboxylic acid group.

Conclusion

The structural elucidation of **1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid** is a systematic process that relies on the strategic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy validates the presence of essential functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), which together map the complete atomic connectivity of the molecule. Finally, single-crystal X-ray diffraction can provide unambiguous, three-dimensional structural proof. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and is essential for advancing research and development involving this important heterocyclic scaffold.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- ResearchGate. (n.d.). 7-Azaindole-3-carboxylic acid and its Pt(II) and Pd(II) complexes: Crystal structure of the ligand, vibrational spectra, DFT calculations and in vitro antiproliferative activity.
- Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
- Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Medicinal Chemistry*, 11(10), 1141-1151. [\[Link\]](#)
- NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook.
- Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. *ACS Medicinal Chemistry Letters*, 10(7), 1046-1051. [\[Link\]](#)
- Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 1547-1558. [\[Link\]](#)
- Schmidt, D., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(23), 5732. <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730922/>

- Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 1547-1558. [\[Link\]](#)
- PubChem. (n.d.). **1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid**.
- Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. *Chemical Communications*.
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid.
- Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. *Journal of the Chemical Society C: Organic*, 1505-1514. [\[Link\]](#)
- ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.
- Guillou, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). *Current Organic Chemistry*, 5(5), 477-498. [\[Link\]](#)
- Wallentin, C. B., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. *ACS Infectious Diseases*, 7(11), 3166-3180. [\[Link\]](#)
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystalline Properties.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Ghattas, M. A. A., & Bardaweil, S. K. (2020). Azaindole Therapeutic Agents. *Current Organic Synthesis*, 17(1), 16-29. [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). **1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLIC ACID**.
- MDPI. (2021).
- Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Medicinal Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. inter-chem.pl [inter-chem.pl]
- 2. PubChemLite - 1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525366#1h-pyrrolo-2-3-c-pyridine-7-carboxylic-acid-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com